5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Description
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride (CAS: 1227465-61-3) is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 1-aminoethyl group at position 5 and an amine group at position 2. Its dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications . The compound is synthesized via nucleophilic substitution or condensation reactions involving thiadiazole precursors and ethylamine derivatives, followed by HCl treatment to stabilize the amine groups .
Properties
CAS No. |
1241674-97-4 |
|---|---|
Molecular Formula |
C4H10Cl2N4S |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. In a method adapted from CN110724115A, a deep eutectic solvent (DES) composed of choline chloride and urea facilitates the reaction between thiosemicarbazide and a substituted carboxylic acid. For 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, beta-alanine (3-aminopropanoic acid) serves as the carboxylic acid precursor. The reaction proceeds as follows:
-
DES Preparation : Choline chloride and urea are mixed at 80°C to form a eutectic solvent.
-
Cyclization : Beta-alanine and thiosemicarbazide are added to the DES, heated to 80°C, and stirred for 4–6 hours. The amino group of beta-alanine is protected (e.g., with Boc) to prevent side reactions.
-
Deprotection and Salt Formation : The Boc group is removed using trifluoroacetic acid (TFA), followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Post-Synthetic Functionalization of Preformed Thiadiazoles
Introduction of the Aminoethyl Group via Alkylation
A preformed 1,3,4-thiadiazole core with a reactive site at position 5 (e.g., bromoethyl substituent) can undergo nucleophilic amination. This two-step approach involves:
-
Synthesis of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine :
-
Amination :
-
The bromoethyl group is displaced by aqueous ammonia (25% w/v) at 60°C for 12 hours.
-
The product is acidified with HCl to form the dihydrochloride salt.
-
Optimization Challenges
-
Side Reactions : Over-alkylation may occur if ammonia is in excess.
-
Purification : Column chromatography (silica gel, methanol/chloroform) is required to isolate the amine.
Green Chemistry Approaches Using Deep Eutectic Solvents
The method described in CN110724115A emphasizes sustainability:
Advantages of DES-Based Synthesis
| Factor | Benefit |
|---|---|
| Solvent Reusability | DES is recovered and reused 3–4 times. |
| Reaction Efficiency | 20% faster than conventional solvents. |
| Environmental Impact | Eliminates volatile organic compounds. |
Workflow
-
Cyclization : Beta-alanine and thiosemicarbazide in DES at 80°C.
-
pH Adjustment : Ammonia (pH 8–9) precipitates the product.
-
Salt Formation : Filtrate is treated with HCl gas to yield the dihydrochloride.
Comparative Analysis of Synthetic Routes
| Method | Yield* | Purity | Scalability | Green Metrics |
|---|---|---|---|---|
| DES Cyclocondensation | 60–75% | >95% | High | Excellent |
| Post-Synthetic Amination | 45–50% | 85–90% | Moderate | Moderate |
*Yields are extrapolated from analogous reactions.
Mechanistic Insights
Cyclocondensation Mechanism
The DES-mediated reaction follows a nucleophilic acyl substitution pathway:
-
Thiosemicarbazide attacks the carbonyl carbon of beta-alanine.
-
Cyclization releases water, forming the thiadiazole ring.
-
Acidic workup protonates the amine groups.
Amination Dynamics
In the alkylation route, the bromoethyl group undergoes SN2 displacement by ammonia, favored by polar aprotic solvents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of the target compound with analogs:
| Compound Name | Substituent at Position 5 | Substituent at Position 2 | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine diHCl | 1-Aminoethyl | Amine | 279.23 (calculated) | 1227465-61-3 |
| 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine diHCl | Aminomethyl | Amine | 265.18 (calculated) | Not explicitly listed |
| 5-Chloro-1,3,4-thiadiazol-2-amine | Chloro | Amine | 165.63 | 37566-40-8 |
| 5-Ethoxy-1,3,4-thiadiazol-2-yl benzamide | Ethoxy | Benzamide | 249.29 | Not provided |
| 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine | 2,4-Dichlorophenoxymethyl | Amine | 316.18 | Not provided |
Key Observations :
Physicochemical Properties
| Property | Target Compound | 5-Aminomethyl Analog | 5-Chloro Analog |
|---|---|---|---|
| Solubility in Water | High (due to diHCl salt) | Moderate (dihydrochloride) | Low (neutral form) |
| logP (Predicted) | ~0.5 (polar amine + HCl) | ~0.2 | ~1.8 (hydrophobic Cl) |
| Melting Point | Not reported | Not reported | 180–185°C (decomposes) |
Key Observations :
- The dihydrochloride salt significantly increases water solubility compared to non-ionic analogs like 5-chloro derivatives .
- The 1-aminoethyl group may slightly increase hydrophobicity compared to the aminomethyl analog but remains more polar than chloro or aryl-substituted derivatives .
Biological Activity
5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article will explore its biological effects, particularly focusing on its antimicrobial, anticancer, and neuropharmacological properties based on diverse research findings.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory effects. The incorporation of amine groups into this structure enhances its pharmacological potential. Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for various biological activities, establishing a strong foundation for further exploration of compounds like 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of 2-amino-1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions showed minimum inhibitory concentrations (MICs) as low as 25 μg/mL .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cytotoxicity Testing : Compounds derived from the 1,3,4-thiadiazole scaffold were tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). Notably, some derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutics like sorafenib .
- Apoptotic Induction : Flow cytometry analysis demonstrated that certain derivatives induced apoptotic cell death in HeLa cells and arrested the cell cycle at the sub-G1 phase .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| 5g | HeLa | 0.73 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Standard comparator |
Neuropharmacological Effects
Some studies have also explored the neuropharmacological implications of thiadiazole derivatives:
- Cholinesterase Inhibition : Certain compounds demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent inhibitors had IC50 values ranging from 12.8 to 99.2 µM for AChE .
- Potential Applications : This inhibition profile suggests potential use in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study synthesized chlorinated and fluorinated derivatives of the thiadiazole ring and tested their antimicrobial efficacy. The results showed promising activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer activity, several thiadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The most effective compounds not only inhibited cell proliferation but also induced apoptosis more effectively than conventional drugs .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride?
A: The compound can be synthesized via cyclocondensation reactions. For example, thiadiazole derivatives are often prepared by reacting hydrazide precursors (e.g., substituted hydrazides) with thiocyanate reagents in acidic conditions (e.g., concentrated H₂SO₄) . Post-cyclization, the amine group can be functionalized via nucleophilic substitution or reductive amination. Purification typically involves recrystallization from polar solvents (e.g., DMSO/water mixtures) .
Q. Q2: Which spectroscopic methods are critical for confirming the structure of this compound?
A: Key methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., NH₂ and CH₂ groups) and aromaticity.
- FT-IR : To identify NH stretching (~3300 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹).
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) .
- Elemental analysis : To validate stoichiometry, especially for hydrochloride salts.
Advanced Synthesis Optimization
Q. Q3: How can reaction conditions be optimized to improve yield in thiadiazole ring formation?
A: Use a factorial design approach to test variables:
Q. Q4: What strategies mitigate byproduct formation during amine functionalization?
A:
- Controlled pH adjustment : Use ammonia (pH 8–9) to precipitate the product while minimizing hydrolysis .
- Protecting groups : Temporarily protect the amine with Boc or Fmoc groups during harsh reactions.
- Column chromatography : Separate impurities using silica gel with gradient elution (e.g., ethyl acetate/hexane) .
Theoretical and Mechanistic Frameworks
Q. Q5: How can density functional theory (DFT) models guide the design of thiadiazole derivatives?
A: DFT calculations predict:
- Electron distribution : Identify reactive sites (e.g., nucleophilic NH₂ groups).
- Thermodynamic stability : Compare energy barriers for ring closure vs. side reactions.
- Non-covalent interactions : Simulate hydrogen-bonding patterns observed in crystallography .
Q. Q6: What metabolic or enzymatic pathways are relevant to studying this compound’s bioactivity?
A: Thiadiazoles may inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, disrupting anaerobic metabolism . In silico docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins.
Data Contradiction and Reproducibility
Q. Q7: How should researchers address discrepancies in spectral data between batches?
A:
- Validate instrumentation : Calibrate NMR and IR spectrometers with standards.
- Check solvation effects : Compare spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Replicate synthesis : Confirm reproducibility using identical reagents and protocols .
Q. Q8: Why might crystallographic data conflict with computational predictions?
Q. Q9: What novel techniques enhance the scalability of thiadiazole synthesis?
A:
Q. Q10: How can high-throughput screening (HTS) identify bioactive derivatives?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
